molecular formula C10H12BNO5 B1363727 4-((4-Boronophenyl)amino)-4-oxobutanoic acid CAS No. 480424-95-1

4-((4-Boronophenyl)amino)-4-oxobutanoic acid

Cat. No. B1363727
M. Wt: 237.02 g/mol
InChI Key: VYUCUZOJUHAJLU-UHFFFAOYSA-N
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Description

The compound “4-((4-Boronophenyl)amino)-4-oxobutanoic acid” is an organic compound containing a boronophenyl group, an amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through methods such as electrophilic aromatic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The boronophenyl group, amino group, and carboxylic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in condensation reactions, and the carboxylic acid group could undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the compound might exhibit strong hydrogen bonding due to the presence of the amino group .

Scientific Research Applications

Potential Boron Neutron Capture Therapy Agents

A study by Srivastava et al. (1999) synthesized a series of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid, which include compounds similar to 4-((4-boronophenyl)amino)-4-oxobutanoic acid. These compounds were designed for potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer treatment. The synthesis involved introducing different degrees of lipophilicity into the molecules, which is crucial for their biological activity and targeting ability (Srivastava, Singhaus, & Kabalka, 1999).

Molecular Structure and Spectroscopy Analysis

Raju et al. (2015) conducted a comprehensive study on the structure and spectroscopic properties of a closely related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. They used FT-IR, NMR, and X-ray diffraction studies to confirm the structure. The study provides insights into the vibrational, electronic, and optical characteristics of such compounds, which are critical in understanding their reactivity and potential applications in various scientific fields (Raju et al., 2015).

Biological Activity and Molecular Docking

A study by Vanasundari et al. (2018) focused on the molecular docking and vibrational studies of similar compounds, including 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid. They conducted experimental and theoretical analyses to understand the molecular interactions and potential biological activities of these compounds. The findings suggest the potential use of such compounds in pharmacology, especially in targeting specific biological receptors or enzymes (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nonlinear Optical Properties

In the field of materials science, particularly in nonlinear optics, derivatives of 4-oxobutanoic acid show promising properties. For instance, the study by Mary et al. (2017) on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reveals its potential as a nonlinear optical material. They characterized its spectroscopic properties and investigated its reactive properties, which are essential for applications in photonics and optoelectronics (Mary et al., 2017).

Surfactant Synthesis

A novel approach to surfactant synthesis involving 4-oxobutanoic acid derivatives was demonstrated by Chen et al. (2013). They synthesized a new surfactant containing a benzene ring and analyzed its properties, such as formation of premicellar aggregation, which is significant in the development of new surfactants for various industrial applications (Chen, Hu, & Fu, 2013).

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal use, future research could involve in-depth biological testing and clinical trials. If it’s being used in materials science or another field, future research might focus on improving its synthesis or studying its properties under various conditions .

properties

IUPAC Name

4-(4-boronoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUCUZOJUHAJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377705
Record name N-(4-Phenylboronic)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Boronophenyl)amino)-4-oxobutanoic acid

CAS RN

480424-95-1
Record name 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenylboronic)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480424-95-1
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